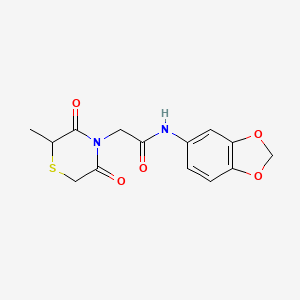

![molecular formula C23H27N2O2P B2826212 Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate CAS No. 476326-76-8](/img/structure/B2826212.png)

Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

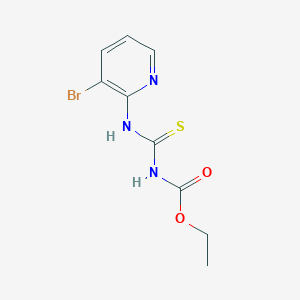

Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate is a complex organic compound. It contains a total of 53 bonds, including 26 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 tertiary amines (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecule consists of several atoms including Hydrogen, Carbon, Nitrogen, Oxygen, and Phosphorous . It contains a total of 53 bonds; 26 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 tertiary amine(s) (aromatic), and 1 hydroxyl group(s) .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study by Shaikh et al. (2016) presented a solvent-free synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates, showcasing their potential as antifungal agents. This research highlighted the efficient, eco-friendly, and reusable catalyst [Et3NH][HSO4] for one-pot, three-component condensation, emphasizing advantages such as excellent yields, short reaction time, and mild conditions. The newly synthesized compounds were evaluated for antifungal and antioxidant activity, demonstrating significant potential in these areas (Shaikh et al., 2016).

Chemical Reactivity and Applications

Research by Budzisz Elż and Pastuszko Slawomir (1999) investigated the reactivity of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, leading to novel cyclic phosphonic analogues of chromone. These findings suggest the versatility and potential applications of phosphinate compounds in synthesizing cyclic phosphonic analogues with varied functionalities (Budzisz Elż & Pastuszko Slawomir, 1999).

Polymer Science and Functionalization

Kim et al. (1998) discussed the synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene through a Wittig-type reaction, aiming at polymer chain end functionalization. This study opens up avenues for creating terminally functionalized polymers with aromatic tertiary amine groups, which could have implications in various polymer science applications, such as materials with specific end-group functionalities (Kim et al., 1998).

Carboxyl-Protecting Group in Peptide Chemistry

The study by Chantreux et al. (1984) explored the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection of amino acids or peptides, showcasing an innovative approach to peptide synthesis. This research demonstrated a mild and efficient method for introducing and removing the protective group, thus providing valuable insights for peptide chemistry (Chantreux et al., 1984).

Propiedades

IUPAC Name |

4-[[anilino(phenyl)methyl]-ethoxyphosphoryl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N2O2P/c1-4-27-28(26,22-17-15-21(16-18-22)25(2)3)23(19-11-7-5-8-12-19)24-20-13-9-6-10-14-20/h5-18,23-24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNFUSLAQHCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=CC=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)

![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)

![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)

![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)